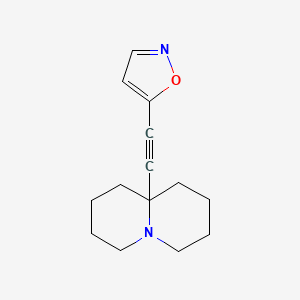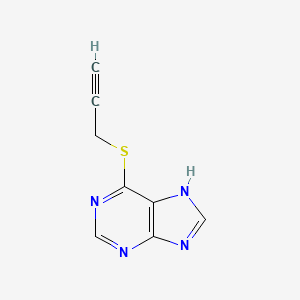
1H-Purine, 6-(2-propynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine, 6-(2-propynylthio)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a propynylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Purine, 6-(2-propynylthio)- can be synthesized through the reaction of purinethiones with propynylthio derivatives. The synthesis involves the conversion of purinethiones into propynylthio derivatives, which are then further transformed via a Mannich reaction with paraformaldehyde and secondary amines such as pyrrolidine, piperidine, morpholine, and diethylamine in dry dioxane .
Industrial Production Methods: While specific industrial production methods for 1H-Purine, 6-(2-propynylthio)- are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Purine, 6-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propynylthio group to other functional groups.
Substitution: The propynylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Purine, 6-(2-propynylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Due to its biological activities, 1H-Purine, 6-(2-propynylthio)- is being investigated for potential therapeutic applications, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of 1H-Purine, 6-(2-propynylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit protein kinases and other enzymes critical for cancer cell growth, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: A thiopurine derivative used as an anticancer and immunosuppressive drug.
6-Thioguanine: Another thiopurine derivative with similar applications.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Uniqueness: 1H-Purine, 6-(2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
79515-86-9 |
|---|---|
Molekularformel |
C8H6N4S |
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
6-prop-2-ynylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H6N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h1,4-5H,3H2,(H,9,10,11,12) |
InChI-Schlüssel |
XUTFGQCVGBZCJL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


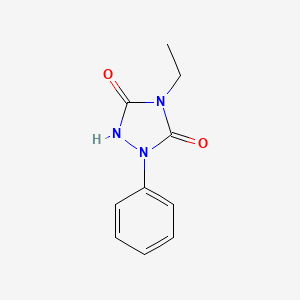
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
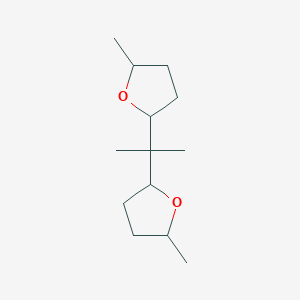
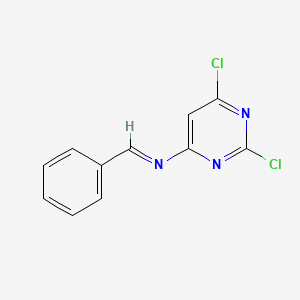
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
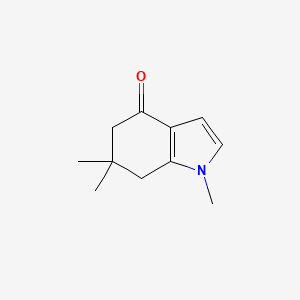
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
